molecular formula C12H17BrO2 B8696538 1-(Bromomethyl)-2,5-dimethoxy-3,4,6-trimethylbenzene CAS No. 117574-75-1

1-(Bromomethyl)-2,5-dimethoxy-3,4,6-trimethylbenzene

Cat. No. B8696538
M. Wt: 273.17 g/mol
InChI Key: RRAYNZOCAVZGKV-UHFFFAOYSA-N
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Patent
US04851413

Procedure details

A solution of 16.5 g (78.5 mmol) of 2,5-dimethoxy-3,4,6-trimethylbenzylalcohol in 90 ml of tetrahydrofuran was cooled to 0° C., to which 14.2 g (52.5 mmol) of phosphorus tribromide was added with stirring. After stirring at the same temperature for 30 minutes, the reaction mixture was diluted with water and extracted with isopropyl ether. The extract was washed with a saturated aqueous solution of sodium hydrogen carbonate and dried, from which the solvent was evaporated off. The residue was crystallized from methanol, to give 17.2 g (80.0%) of 2,5-dimethoxy-3,4,6-trimethylbenzyl bromide. m.p. 71°-72° C.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10]([CH3:11])=[C:9]([CH3:12])[C:8]([O:13][CH3:14])=[C:7]([CH3:15])[C:4]=1[CH2:5]O.P(Br)(Br)[Br:17]>O1CCCC1.O>[CH3:1][O:2][C:3]1[C:10]([CH3:11])=[C:9]([CH3:12])[C:8]([O:13][CH3:14])=[C:7]([CH3:15])[C:4]=1[CH2:5][Br:17]

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
COC1=C(CO)C(=C(C(=C1C)C)OC)C
Name
Quantity
14.2 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring at the same temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with isopropyl ether
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous solution of sodium hydrogen carbonate
CUSTOM
Type
CUSTOM
Details
dried, from which the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated off
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
COC1=C(CBr)C(=C(C(=C1C)C)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 119.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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